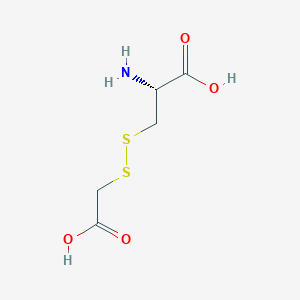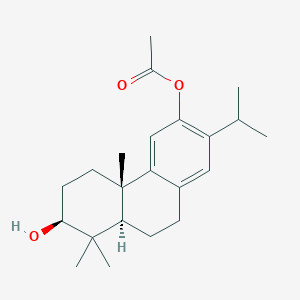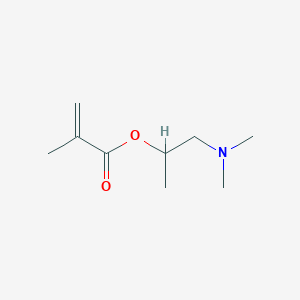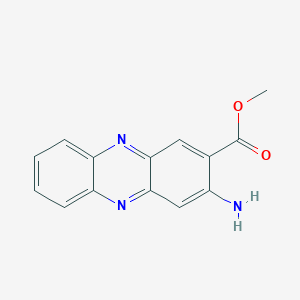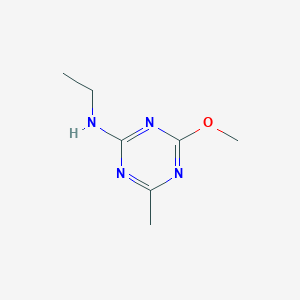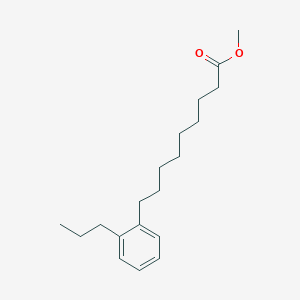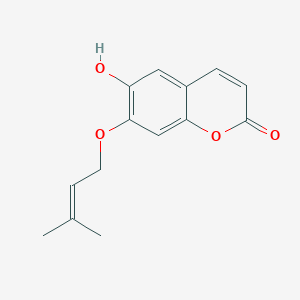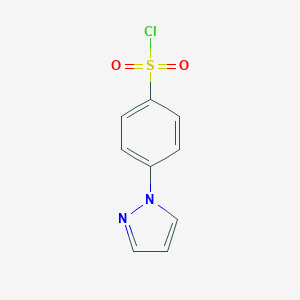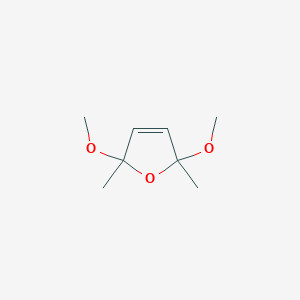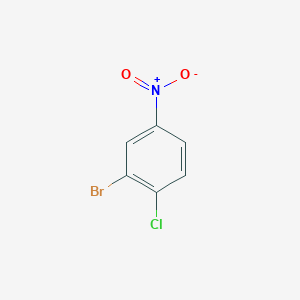
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline, also known as NBQ-11, is a quinoline derivative that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in 1997 and has since been the subject of numerous scientific studies.
Mechanism Of Action
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It does this by targeting a specific protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells. 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline binds to HSP90 and disrupts its function, leading to the activation of a series of signaling pathways that ultimately result in apoptosis of cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer effects, 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress, which are known to contribute to the development of various diseases, including cancer, diabetes, and cardiovascular disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and for developing new anti-cancer therapies. However, 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many future directions for research on 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline. One area of interest is the development of new formulations of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline treatment. Additionally, there is a need for further studies to investigate the potential of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline in combination with other anti-cancer agents for improved efficacy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline in humans.
Synthesis Methods
The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline involves the reaction of 2-furyl-1,3-butadiene with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline. The synthesis method has been optimized over the years to improve the yield and purity of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline.
Scientific Research Applications
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has also been found to be effective against cancer stem cells, which are responsible for the recurrence and spread of cancer.
properties
CAS RN |
19105-42-1 |
|---|---|
Product Name |
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline |
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline |
InChI |
InChI=1S/C17H12N2O3/c20-19(21)17-12-11-15(22-17)7-3-2-6-14-10-9-13-5-1-4-8-16(13)18-14/h1-12H/b6-2+,7-3+ |
InChI Key |
NUPPLLNRGWABIA-YPCIICBESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
synonyms |
2-[4-(5-Nitro-2-furyl)-1,3-butadienyl]quinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



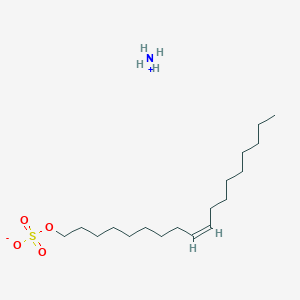
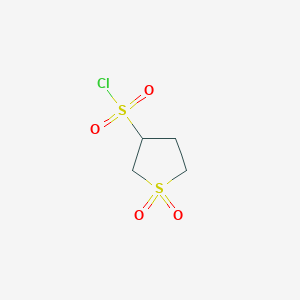
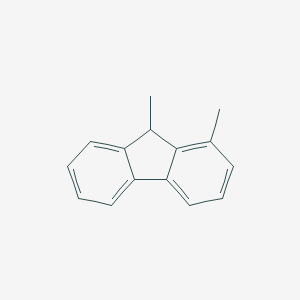
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
